Iodinated glycerol

Vue d'ensemble

Description

Le glycérol iodé, également connu sous le nom de glycérol iodopropylidène, est un composé chimique qui combine le glycérol et l’iode. Il est principalement utilisé comme expectorant pour aider à fluidifier et à décoller le mucus dans les voies respiratoires, ce qui facilite sa toux et son expulsion. Ce composé a été utilisé dans diverses applications médicales et industrielles en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycérol iodé est généralement synthétisé par réaction du glycérol avec l’iode. Le processus implique l’iodation du glycérol, où l’iode est introduit par des réactions de substitution ou d’addition. Les conditions de réaction incluent souvent l’utilisation d’iode moléculaire comme agent iodant, nécessitant parfois l’ajout d’un agent oxydant pour faciliter la réaction .

Méthodes de production industrielle : En milieu industriel, la production de glycérol iodé peut impliquer une iodation électrochimique, qui est une méthode verte et efficace. Cette approche génère des espèces iodantes in situ dans l’eau en utilisant des iodures comme source d’atomes d’iode. Le comportement électrochimique de l’iodure et de l’iode dans l’eau sur des anodes carbonées est étudié pour sélectionner le potentiel approprié pour la réaction .

Analyse Des Réactions Chimiques

Key Data:

| Component | Percentage Composition | Role in Reactions |

|---|---|---|

| 3-Iodo-1,2-propanediol | 33% | Primary reactive species |

| Glycerol | 17% | Residual substrate |

Hydrolysis and Stability

IPD undergoes hydrolysis in aqueous environments, regenerating glycerol and releasing iodide ions:

This reaction is catalyzed by acidic or basic conditions and is critical in toxicological studies, as hydrolysis products like methyl iodide (a suspected carcinogen) may form under physiological conditions .

Oxidation Reactions

This compound participates in oxidative pathways similar to glycerol. In the Malaprade reaction , periodate cleaves vicinal diols:

For this compound, this reaction produces iodate (IO) and formic acid, quantified via iodometric titration .

Decomposition and Byproduct Formation

Thermal or photolytic decomposition of this compound generates alkyl iodides (e.g., methyl iodide) . This is significant in toxicology, as methyl iodide is linked to thyroid carcinogenicity in rodents .

Toxic Byproducts:

| Byproduct | Formation Pathway | Toxicity Profile |

|---|---|---|

| Methyl iodide (CHI) | Thermal decomposition | Carcinogenic (rodents) |

| Iodic acid (HIO) | Oxidation of residual iodine | Corrosive |

Analytical Characterization

Key methods for analyzing this compound include:

Applications De Recherche Scientifique

Mucolytic and Expectorant Properties

Iodinated glycerol is primarily used as a mucolytic agent in the treatment of respiratory conditions, particularly chronic obstructive pulmonary disease (COPD) and chronic bronchitis. Its mechanism involves thinning mucus, thereby facilitating easier expectoration.

Clinical Studies

- A randomized double-blind study involving 361 patients with chronic obstructive bronchitis demonstrated that this compound significantly improved cough frequency, severity, and overall patient condition compared to placebo within eight weeks of treatment .

- The study evaluated various parameters such as chest discomfort and dyspnea, with results indicating a statistically significant improvement in the this compound group (p < 0.05) for several symptoms .

Thyroid Function Impact

While this compound has therapeutic benefits, it also poses risks related to thyroid function. The iodine content can inhibit thyroid hormone biosynthesis, leading to potential thyroid dysfunction.

Case Studies

- A review of four cases revealed that elderly patients using this compound experienced significant thyroid dysfunction, including thyrotoxicosis and severe hypothyroidism . These patients had no prior history of thyroid disease, highlighting the compound's potential to induce adverse effects in susceptible populations.

- In another study focusing on elderly nursing home residents receiving this compound, five out of eight subjects exhibited elevated thyrotropin levels, indicating thyroid suppression . These abnormalities resolved after discontinuation of the medication .

Safety and Efficacy Considerations

The safety profile of this compound has been scrutinized through various studies. While it is generally well-tolerated, certain populations may experience adverse effects.

Long-term Studies

- Long-term studies conducted over two years assessed the effects of this compound on rat models. Results indicated some toxicological effects at higher doses, including kidney lesions and other non-neoplastic changes . However, these findings may not directly translate to human applications but warrant caution in dosage administration.

Summary Table of Findings

Mécanisme D'action

Le glycérol iodé agit en aidant à fluidifier et à décoller le mucus dans les voies respiratoires, ce qui facilite sa toux et son expulsion. Le composé cible les cellules productrices de mucus dans les voies respiratoires, facilitant la dégradation et l’expulsion du mucus épais. Cette action est principalement due aux propriétés hygroscopiques et irritantes locales du glycérol, combinées aux effets expectorants de l’iode .

Composés similaires :

Iohexol : Un agent de contraste iodé non ionique utilisé en radiologie.

Iodixanol : Un autre agent de contraste iodé non ionique avec des applications similaires.

Ioversol : Une molécule organique iodée largement utilisée en imagerie médicale.

Unicité : Le glycérol iodé est unique en raison de sa double action comme expectorant et de son utilisation potentielle dans les techniques d’imagerie. Contrairement à d’autres composés iodés principalement utilisés pour l’imagerie, le glycérol iodé offre également des avantages thérapeutiques en soins respiratoires .

Comparaison Avec Des Composés Similaires

Iohexol: A non-ionic iodinated contrast agent used in radiology.

Iodixanol: Another non-ionic iodinated contrast agent with similar applications.

Ioversol: A widely used iodinated organic molecule in medical imaging.

Uniqueness: Iodinated glycerol is unique due to its dual action as an expectorant and its potential use in imaging techniques. Unlike other iodinated compounds primarily used for imaging, this compound also offers therapeutic benefits in respiratory care .

Activité Biologique

Iodinated glycerol, chemically known as 1,2,3-propanetriol, 2-iodo- (CASRN 5634-39-9), is a compound that has garnered attention for its biological activities, particularly its potential therapeutic applications and associated toxicological effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicological findings, and implications for human health.

This compound is a derivative of glycerol with iodine substituents that enhance its biological activity. Its molecular formula is and it possesses a unique structure that allows it to interact with biological systems in various ways.

Pharmacological Activity

Antibacterial and Antibiofilm Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has been shown to effectively inhibit the growth of bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus. The minimum inhibitory concentration (MIC) for these organisms was found to be as low as 50 μg/mL, indicating potent antibacterial properties .

Mechanism of Action

The antibacterial effects of this compound are primarily attributed to its ability to disrupt biofilm formation, which is essential for bacterial survival in hostile environments. The halogenation of glycerol derivatives enhances their metabolic stability and target binding affinity, making them effective against biofilm-associated infections .

Carcinogenicity

Toxicological assessments have raised concerns regarding the carcinogenic potential of this compound. A two-year study conducted on F344/N rats and B6C3F1 mice revealed some evidence of carcinogenic activity. Notably, male F344/N rats exhibited increased incidences of mononuclear cell leukemia and follicular cell carcinomas of the thyroid gland . The following table summarizes key findings from these studies:

| Animal Model | Dose (mg/kg) | Observed Effects | Carcinogenic Evidence |

|---|---|---|---|

| Male F344/N Rats | 0, 125, 250 | Mononuclear cell leukemia; thyroid carcinomas | Yes |

| Female F344/N Rats | 0, 62, 125 | No significant tumors observed | No |

| Male B6C3F1 Mice | 0, 125, 250 | No significant tumors observed | No |

| Female B6C3F1 Mice | 0, 62, 125 | Some evidence of carcinogenic activity | Yes |

Other Toxic Effects

In addition to carcinogenicity, this compound has been associated with various non-neoplastic lesions. In high-dose groups, lesions such as kidney tubular cell regeneration and inflammation were observed in both rats and mice . The following table outlines the non-neoplastic findings:

| Animal Model | Dose (mg/kg) | Non-neoplastic Lesions |

|---|---|---|

| Female Rats | 500 | Kidney tubular cell lesions |

| Male Rats | 500 | Stomach lymphoid hyperplasia |

| Female Mice | 500 | Forestomach inflammation |

Case Studies

A notable case study involved the administration of this compound in a clinical setting for diagnostic imaging purposes. Patients receiving this compound-based contrast agents reported mild allergic reactions; however, severe adverse effects were rare. This highlights the need for careful monitoring when using iodinated compounds in clinical applications.

Propriétés

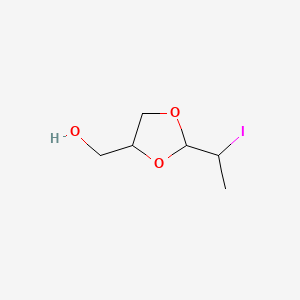

IUPAC Name |

[2-(1-iodoethyl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-4(7)6-9-3-5(2-8)10-6/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINPJMVDKPJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCC(O1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023152 | |

| Record name | Iodinated Glycerol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodinated glycerol appears as viscous pale yellow or yellow liquid. (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN ETHER, CHLOROFORM, ISOBUTYL ALC, METHYL ACETATE, ETHYL ACETATE, METHYL FORMATE, TETRAHYDROFURAN | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.797 (NTP, 1992) - Denser than water; will sink, 1.797 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.25 mmHg at 77 °F (NTP, 1992) | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

PALE YELLOW LIQ | |

CAS No. |

5634-39-9 | |

| Record name | IODINATED GLYCEROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol, iodinated [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-iodoethyl)-1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ON63CCO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of iodinated glycerol?

A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily acts as an expectorant. [, ] It is believed to work by irritating the gastric mucosa, which stimulates bronchial secretions and reduces mucus viscosity, making it easier to cough up. []

Q2: Does this compound directly affect the mucociliary apparatus?

A2: In vitro studies suggest that at therapeutic concentrations, this compound has minimal direct action on sputum properties like mucociliary transportability or cough transportability. [] Further research is needed to determine if any secondary effects influence effector cells. []

Q3: What is the actual chemical composition of commercially available this compound?

A3: While often described as a mixture of iodopropylideneglycerol isomers, analysis reveals that the major components are 3-iodo-1,2-propanediol (IPD) and glycerol. []

Q4: What are the minor components identified in this compound samples?

A4: Several minor components have been tentatively identified as condensation products of glycerol and iodine-containing analogues. [] The originally patented iodopropylideneglycerol compounds were not detected in analyzed samples. []

Q5: Are there any known material compatibility issues with this compound?

A5: While specific material compatibility data is limited within the provided research, standard pharmaceutical practices for excipient compatibility and stability testing should always be followed during formulation development.

Q6: Does this compound possess any catalytic properties?

A6: The provided research does not indicate any inherent catalytic properties of this compound.

Q7: How do structural modifications of this compound impact its expectorant activity?

A7: While the research provided does not delve into specific SAR studies, it highlights that the major active component is likely 3-iodo-1,2-propanediol (IPD). [] Investigating the impact of modifying the IPD structure could provide valuable insights into its activity and potential for developing more effective expectorants.

Q8: Are there specific SHE regulations regarding the manufacturing and handling of this compound?

A8: While specific SHE regulations are not detailed in the research, standard pharmaceutical good manufacturing practices (GMP) and appropriate handling of iodine-containing compounds should be followed. []

Q9: What is the bioavailability of this compound?

A9: this compound demonstrates good bioavailability, with peak serum levels achieved 1-2 hours after oral administration. []

Q10: How long does this compound remain in the system after a single dose?

A10: Serum levels return to near baseline approximately 24 hours after a single dose. [] Continuous dosing leads to sustained peak blood levels until discontinuation, followed by a gradual decline over 48 hours. []

Q11: Does this compound affect thyroid hormone levels?

A11: While this compound contains iodine, research indicates no significant impact on blood thyroxine (T4) levels following a single dose. []

Q12: What in vitro models have been used to study the effects of this compound on mucus properties?

A12: Research has employed magnetic microrheometry to analyze dynamic viscoelasticity and surface mechanical impedance of sputum treated with this compound. [] Other techniques include filancemetry for cohesiveness and image processing for wettability. []

Q13: What in vivo models have been used to assess the efficacy of this compound?

A13: Studies have used radioaerosol techniques to measure tracheobronchial clearance in chronic bronchitic patients treated with this compound. [] Animal models, specifically using rats, have been employed to investigate the potential effects of this compound on tumor progression in a leukemia transplant model. []

Q14: Are there known cases of resistance developing to this compound?

A14: The provided research does not mention any instances of resistance developing to this compound.

Q15: What are the potential adverse effects associated with this compound use?

A15: this compound, as a source of iodine, can potentially interfere with thyroid function, leading to hypothyroidism or hyperthyroidism, especially in susceptible individuals with pre-existing thyroid conditions. [, , , , ] Cases of goiter and sialoadenitis have also been reported. [, ] Long-term use may lead to chronic iodine poisoning. []

Q16: What non-neoplastic lesions were observed in animal studies with this compound?

A16: In two-year gavage studies, rats exhibited squamous metaplasia and focal atrophy of the salivary glands, while mice showed dilatation of the thyroid gland follicle and follicular cell hyperplasia. []

Q17: What analytical techniques are commonly used to characterize and quantify this compound?

A17: Gas chromatography-mass spectrometry (GC-MS) and carbon-13 nuclear magnetic resonance (NMR) spectrometry are crucial for identifying the components of this compound. [] Quantification can be achieved using GC with flame ionization detection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.